Luteoreticulin

描述

Luteoreticulin 是一种存在于多种植物来源中的黄酮类化合物。由于其潜在的生物活性及其多样的生理效应,它在科学研究中引起了极大的兴趣。 该化合物以其抗氧化和抗炎活性而闻名,使其成为化学、生物学和医学等多个领域的研究对象 .

科学研究应用

Luteoreticulin 具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究黄酮类化学和反应机理。

生物学: this compound 的抗氧化和抗炎特性使其成为生物学研究的兴趣对象,特别是在理解细胞保护机制方面。

医学: 正在探索该化合物的潜在治疗效果,以治疗各种疾病,包括炎症性疾病和氧化应激相关的疾病。

作用机制

Luteoreticulin 通过几种机制发挥其作用:

生化分析

Biochemical Properties

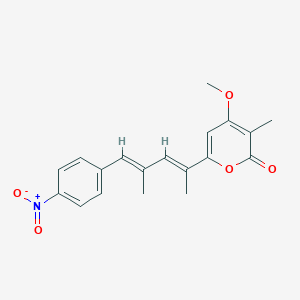

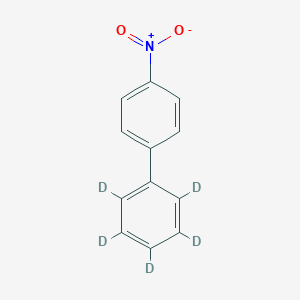

Luteoreticulin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a part of the complex polyketide biosynthesis pathway . The biochemical properties of this compound are largely due to its nitro-containing structure .

Cellular Effects

It is known that this compound has mosquitocidal and nematocidal activities , suggesting that it may influence cell function in these organisms.

Molecular Mechanism

The molecular mechanism of this compound involves its role in the polyketide biosynthesis pathway . A ketoreductase domain in the polyketide synthase (PKS) assembly line represents a switch between diverging biosynthetic pathways leading either to the antifungal aureothin or to the nematicidal this compound .

Metabolic Pathways

This compound is involved in the complex polyketide biosynthesis pathway It interacts with various enzymes in this pathway

准备方法

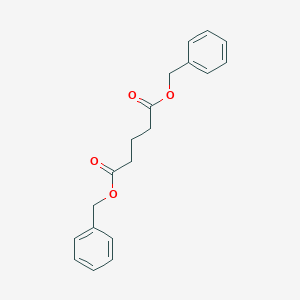

合成路线和反应条件: Luteoreticulin 的结构和立体化学已通过从酸中合成确认,该酸通过衍生的 9-芳基-2,6,8-三甲基-3,5-二氧壬-6,8-二烯酸的环闭合得到 。合成路线包括以下步骤:

酸的形成: 第一步涉及酸前体的制备。

环闭合: 衍生的酸经环闭合形成 this compound。

工业生产方法: this compound 由多种链霉菌属通过聚酮合酶途径生产。 已经采用模块化聚酮合酶的合理设计将合酶重新编程为产生 this compound .

化学反应分析

反应类型: Luteoreticulin 经历了几种类型的化学反应,包括:

氧化: 该化合物可以进行氧化反应,导致形成各种氧化产物。

还原: 还原反应可以将 this compound 转化为其还原形式。

取代: 可以发生取代反应,其中 this compound 中的官能团被其他基团取代。

常用试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤素和其他亲电试剂用于取代反应。

主要产物形成: 从这些反应中形成的主要产物取决于所用试剂和具体的条件。例如,氧化可能导致醌的形成,而还原可能产生氢醌。

相似化合物的比较

Luteoreticulin 与其他硝基苯基吡喃酮密切相关,例如金霉素、新金霉素及其光异构体 SNF4435C 和 SNF4435D 。这些化合物具有相似的结构特征和生物活性,但其具体活性及其应用有所不同。

类似化合物:

金霉素: 以其抗肿瘤和免疫抑制活性而闻名。

新金霉素: 表现出与金霉素类似的生物活性。

SNF4435C 和 SNF4435D: 具有独特生物活性的非典型光异构体.

This compound 的独特之处在于它具有抗氧化和抗炎活性的独特组合,使其成为各种科学和工业应用中具有价值的化合物。

属性

IUPAC Name |

4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCHGEJHIFBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945038 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22388-89-2 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

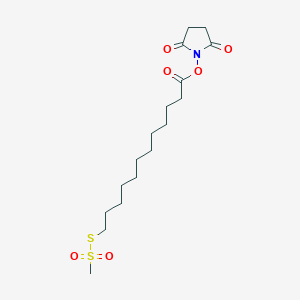

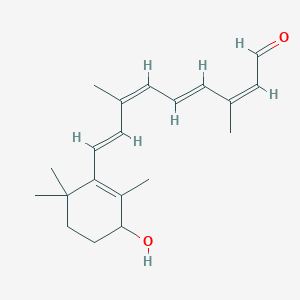

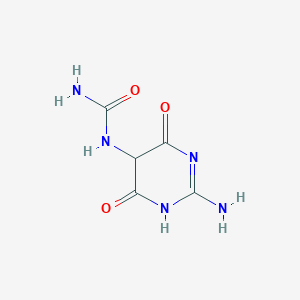

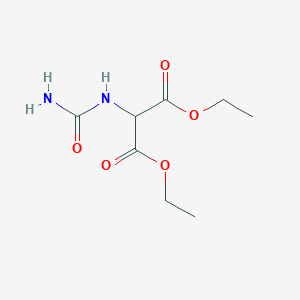

Feasible Synthetic Routes

Q1: What is the correct chemical structure of luteoreticulin?

A1: While initially misidentified as Griseulin, further research revealed the structure of this compound to be 3-methoxy-2,6,8-trimethyl-9-(p-nitrophenyl)nona-2,4,6,8-tetraen-5-olide. This was confirmed through synthesis and detailed spectroscopic analysis. [, ]

Q2: How is this compound biosynthesized?

A2: this compound biosynthesis involves a modular polyketide synthase (PKS) system. Intriguingly, this system shares evolutionary links with the biosynthetic pathways of aureothin and neoaureothin. Researchers have successfully engineered the aureothin PKS to produce this compound, highlighting the potential for rational design in polyketide biosynthesis. [, ]

Q3: Are there any unique aspects to the this compound PKS system?

A3: Yes, the this compound PKS exhibits fascinating deviations from typical modular behavior. For instance, a single ketoreductase domain dictates the biosynthetic branching point between aureothin and this compound, demonstrating significant control over the final product structure. [] Additionally, an atypical iterative loading of extender units by an AT domain onto both its cognate and a downstream ACP has been observed, challenging conventional understanding of PKS linearity. []

Q4: What is the geometrical configuration of this compound?

A4: this compound possesses an (E,E) configuration for the double bonds at positions 6 and 8, as confirmed through synthesis and nuclear Overhauser effect (NOE) experiments on key intermediates. []

Q5: Has the synthesis of this compound been achieved?

A5: Yes, convergent synthetic routes for both this compound and its didemethylated analog have been successfully developed. These strategies allow for potential structural modifications to the pyran and phenyl rings, facilitating structure-activity relationship studies. [, ]

Q6: What is known about the biological activity of this compound?

A6: Although initial reports suggested potential insecticidal properties when tested against houseflies, [] further research on this compound's biological activity and potential applications is limited. Investigating its interactions with biological targets and downstream effects will be crucial to fully understand its mechanism of action and therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)